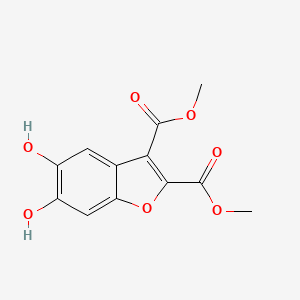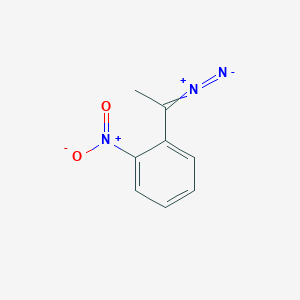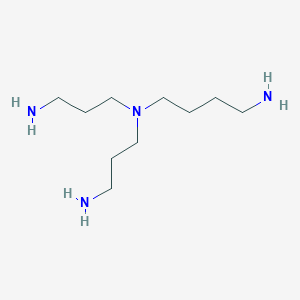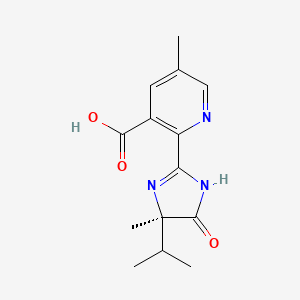
5-Methyl-2-((4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) nicotinic acid
Descripción general
Descripción
(R)-imazapic is a 5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid that has (R)-configuration. It is a conjugate acid of a (R)-imazapic(1-). It is an enantiomer of a (S)-imazapic.
Aplicaciones Científicas De Investigación
Photodegradation Studies
Research has explored the photodegradation of imazamox, a pesticide related to 5-Methyl-2-((4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) nicotinic acid, in aqueous solutions. This study found that the degradation of imazamox leads to the formation of pyridine derivatives and that the presence of metal ions like Cu2+ or Ca2+ can increase the persistence of the pesticide (Quivet et al., 2006).
Metal Binding Interactions
A study on the differential metal binding interactions of imidazolinones, a family that includes compounds structurally similar to 5-Methyl-2-((4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) nicotinic acid, revealed significant insights. It was found that these compounds form predominantly 2:1 complexes with multivalent metal ions, and their interactions with metals can vary considerably (Rajamoorthi et al., 1997).
Complexation with Metal Salts
The behavior of imazapyr, an imidazolinone pesticide, under UV radiation in the presence of metal salts was studied. This research showed that complexation interactions between imazapyr and metal ions decreased its photolysis, indicating the potential for metal ions to influence the stability of these compounds (Quivet et al., 2006).
Synthesis and Properties of Metal Complexes
Research into the synthesis and properties of Zn(II) and Cd(II) complexes with a ligand structurally related to 5-Methyl-2-((4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) nicotinic acid revealed insights into the roles of hydrogen bonds and weak interactions in the formation of complex structures (Hu et al., 2010).
Propiedades
Número CAS |
221298-62-0 |
|---|---|
Nombre del producto |
5-Methyl-2-((4R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) nicotinic acid |
Fórmula molecular |
C14H17N3O3 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
5-methyl-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20)/t14-/m1/s1 |
Clave InChI |
PVSGXWMWNRGTKE-CQSZACIVSA-N |
SMILES isomérico |
CC1=CC(=C(N=C1)C2=N[C@](C(=O)N2)(C)C(C)C)C(=O)O |
SMILES |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
SMILES canónico |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


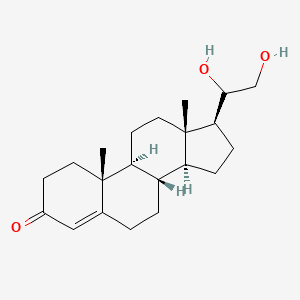
![Phosphonic acid, [(2S)-3-amino-2-hydroxypropyl]-](/img/structure/B1250592.png)



![(E)-2-[(4-tert-butylphenyl)methylsulfanyl]-3-[4-[2-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethoxy]phenyl]prop-2-enoic acid](/img/structure/B1250599.png)

